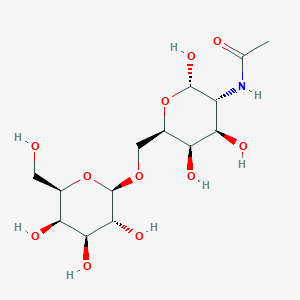

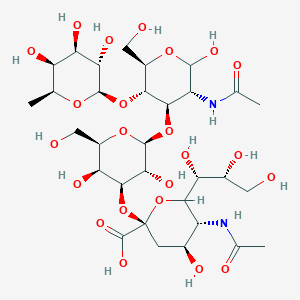

3'-Sialyl-Lewis-a tetrasaccharide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3’-Sialyl-Lewis-a tetrasaccharide, also known as α-NeuNAc-(2→3)-β-D-Gal-(1→3)-(α-L-Fuc-[1→4])-D-GlcNAc, is a complex carbohydrate molecule. It is a tetrasaccharide, meaning it consists of four monosaccharide units. This compound plays a crucial role in cell-to-cell recognition processes and is known to support E-, L-, and P-selectin-dependent adhesion .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3’-Sialyl-Lewis-a tetrasaccharide involves both chemical and chemoenzymatic methods. The chemical synthesis includes the highly stereoselective construction of 1,2-cis-α-L-fucoside and α-D-sialoside, as well as the assembly of the 3,4-disubstituted N-acetylglucosamine subunit. Perbenzylated thiofucoside and N-acetyl-5-N,4-O-oxazolidinone protected sialic acid thioglycoside are employed as glycosyl donors for the efficient preparation of the desired α-fucoside and α-sialoside .

Industrial Production Methods: In industrial settings, a chemoenzymatic approach is often used. The chemically obtained free disaccharide is sequentially sialylated and fucosylated in an enzyme-catalyzed regio- and stereospecific manner to form the target molecule in high yields .

Analyse Des Réactions Chimiques

Types of Reactions: 3’-Sialyl-Lewis-a tetrasaccharide undergoes various chemical reactions, including glycosylation, oxidation, and hydrolysis.

Common Reagents and Conditions:

Glycosylation: Perbenzylated thiofucoside and N-acetyl-5-N,4-O-oxazolidinone protected sialic acid thioglycoside are used as glycosyl donors.

Oxidation: Treatment with LiOH and H2O2 for hydrolysis of methyl ester in the sialic acid.

Hydrolysis: Heating with concentrated ammonia at 50°C to remove acetyl protecting groups.

Major Products: The major products formed from these reactions include the desired α-fucoside and α-sialoside, which are essential components of the tetrasaccharide structure .

Applications De Recherche Scientifique

3’-Sialyl-Lewis-a tetrasaccharide has a wide range of applications in scientific research:

Chemistry: Used in the synthesis of complex carbohydrates and glycoconjugates.

Biology: Plays a role in cell-to-cell recognition and adhesion processes.

Medicine: Serves as a tumor marker, particularly in the management of pancreatic cancer.

Industry: Utilized in the development of vaccines and therapeutic agents.

Mécanisme D'action

The compound exerts its effects by binding to selectins, which are cell adhesion molecules. This binding supports E-, L-, and P-selectin-dependent adhesion, facilitating cell-to-cell interactions. The molecular targets include endothelial cells and leukocytes, and the pathways involved are primarily related to immune response and inflammation .

Comparaison Avec Des Composés Similaires

3’-Sialyl-Lewis-a tetrasaccharide is often compared with other similar compounds such as:

3’-Sialyl-Lewis-X tetrasaccharide: Similar in structure but differs in the linkage of the fucose unit.

Sialyl Lewis x: Another tetrasaccharide that plays a role in cell adhesion and immune response.

CA19-9 (Sialyl-Lewis A):

These compounds share similar functions in cell adhesion and recognition but differ in their specific structures and applications.

Propriétés

Formule moléculaire |

C31H52N2O23 |

|---|---|

Poids moléculaire |

820.7 g/mol |

Nom IUPAC |

(2S,4S,5R)-5-acetamido-2-[(2R,3R,4S,5S,6R)-2-[(3R,4R,5S,6R)-3-acetamido-2-hydroxy-6-(hydroxymethyl)-5-[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-4-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |

InChI |

InChI=1S/C31H52N2O23/c1-8-17(41)20(44)21(45)28(50-8)53-23-14(7-36)51-27(47)16(33-10(3)38)25(23)54-29-22(46)26(19(43)13(6-35)52-29)56-31(30(48)49)4-11(39)15(32-9(2)37)24(55-31)18(42)12(40)5-34/h8,11-29,34-36,39-47H,4-7H2,1-3H3,(H,32,37)(H,33,38)(H,48,49)/t8-,11-,12+,13+,14+,15+,16+,17+,18+,19-,20+,21-,22+,23+,24?,25+,26-,27?,28+,29-,31-/m0/s1 |

Clé InChI |

XBSNXOHQOTUENA-KBQOLJPHSA-N |

SMILES isomérique |

C[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)O[C@@H]2[C@H](OC([C@@H]([C@H]2O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O[C@@]4(C[C@@H]([C@H](C(O4)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)O)O)NC(=O)C)O)CO)O)O)O |

SMILES canonique |

CC1C(C(C(C(O1)OC2C(OC(C(C2OC3C(C(C(C(O3)CO)O)OC4(CC(C(C(O4)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)NC(=O)C)O)CO)O)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![10H-azepino[1,2-a]benzimidazol-10-one](/img/structure/B13817705.png)